(6,6-dimethylmorpholin-3-yl)methanol
Description
(6,6-Dimethylmorpholin-3-yl)methanol is a morpholine-derived compound featuring a methanol substituent at the 3-position and two methyl groups at the 6-position of the morpholine ring. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol (exact mass: 145.1103) . This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly for constructing complex heterocyclic frameworks. Its stereoelectronic properties, influenced by the dimethyl-substituted morpholine core, make it valuable for modulating solubility, bioavailability, and target binding in drug discovery .
Properties
CAS No. |
1639886-51-3 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-dimethylmorpholin-3-yl)methanol typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the desired substituents. One common method involves the alkylation of morpholine with formaldehyde and a suitable methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6,6-dimethylmorpholin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
(6,6-dimethylmorpholin-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of (6,6-dimethylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The morpholine ring structure may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Morpholine/Piperidine Cores
The following compounds share structural similarities with (6,6-dimethylmorpholin-3-yl)methanol, differing in substituents or core heterocycles:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents/Features |
|---|---|---|---|---|
| This compound | C₇H₁₅NO₂ | 145.20 | Morpholine | -CH₂OH at C3; -CH₃ at C6 |
| 2-(5-Chloropyridin-2-yl)morpholine | C₁₀H₁₁ClN₂O | 210.66 | Morpholine | -Cl at pyridine C5; morpholine fused to pyridine |
| 4-(1-Methylcyclopropyl)piperidine | C₉H₁₇N | 139.24 | Piperidine | -CH₃-cyclopropyl at C4 |
| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | C₁₀H₁₃FN₂O | 196.22 | Pyrrolidine | -CH₂OH at C3; -F at pyridine C6 |
Key Observations :
- Morpholine vs. Piperidine/Pyrrolidine Cores: The morpholine ring (oxygen-containing) offers greater polarity and hydrogen-bonding capacity compared to piperidine or pyrrolidine, which may enhance aqueous solubility. For example, this compound has a calculated LogP of -0.21, suggesting moderate hydrophilicity, whereas piperidine derivatives like 4-(1-methylcyclopropyl)piperidine (LogP ~1.8) are more lipophilic .
- Substituent Effects: The methanol group at C3 in this compound provides a site for further functionalization (e.g., esterification, oxidation). In contrast, halogenated analogues like 2-(5-chloropyridin-2-yl)morpholine prioritize electronic effects (e.g., electron-withdrawing -Cl) for modulating reactivity .
Functional Group Comparisons: Methanol-Containing Analogues
Compounds with methanol groups on heterocyclic scaffolds exhibit distinct physicochemical and synthetic behaviors:
a. Triazine-Phenylmethanol Derivatives (–2)
Examples:
- [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9e, C₂₂H₁₇ClN₄O₃)
- [3-[[4-[4-(1,1-Dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9f, C₂₆H₂₆N₄O₃)
Comparison :
- Synthesis: Both 9e and 9f were synthesized via DIBAL-H reduction of methyl esters at -70°C, yielding quantitative methanol derivatives .
- Applications: Triazine derivatives like 9e/9f are tailored for agrochemical or pharmaceutical applications due to their planar, electron-deficient cores, whereas morpholine-based methanol derivatives are optimized for CNS drug penetration .
b. Pyrrolidin-3-ylmethanol Derivatives ()
Example: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (C₁₀H₁₃FN₂O)
- Structural Differences : The pyrrolidine ring (5-membered) introduces greater ring strain and conformational flexibility compared to the 6-membered morpholine.
- Biological Relevance: Fluorine substitution enhances metabolic stability and bioavailability, a feature absent in this compound .
Physicochemical and Spectroscopic Properties
NMR Data Comparison :
Thermal Stability :
- Morpholine derivatives generally exhibit higher melting points (e.g., 9f: 47–50°C) compared to pyrrolidine analogues due to stronger intermolecular hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
